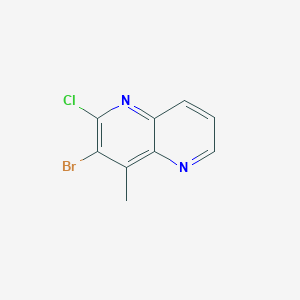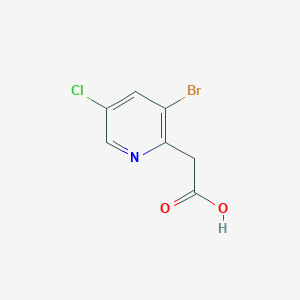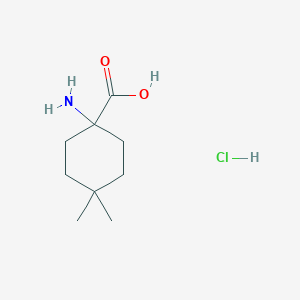
2-Bromo-5-(2-ethoxyethoxy)pyridine
Übersicht
Beschreibung
2-Bromo-5-(2-ethoxyethoxy)pyridine is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 . It is used in research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-Bromo-5-(2-ethoxyethoxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research provides insights into the spectroscopic properties of similar brominated pyridine derivatives (Vural & Kara, 2017).
Antimicrobial Activity : Research involving 5-substituted pyrimidines, which are structurally similar to this compound, showed significant antiretroviral activity, highlighting the potential of brominated pyridines in developing antiviral drugs (Hocková et al., 2003).
Density Functional Theory (DFT) Analysis : DFT studies on 5-bromo derivatives of pyridine, closely related to this compound, have been conducted to explore their geometric structures, vibrational frequencies, and other molecular properties (Ahmad et al., 2017).
Synthesis of Novel Compounds : 5-Bromo derivatives of pyridine, similar to this compound, have been used in the synthesis of new chemical compounds, demonstrating the versatility of brominated pyridines in synthetic chemistry (Hou Hao-qing, 2010).
Catalytic Applications : Studies on 5-bromo-2-(1H-imidazol-2-yl)pyridine, a compound with a similar structure, have been used to promote CuI-catalyzed hydroxylation of aryl bromides, indicating the catalytic potential of brominated pyridines (Jia et al., 2011).
Molecular Docking Studies : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and analyzed using molecular docking studies, indicating the utility of brominated pyridines in the development of enzyme inhibitors (Jabri et al., 2023).
Synthetic Methodologies : The synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines showcases the importance of brominated pyridines in creating complex chemical structures (Song et al., 2004).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 2-Bromo-5-(2-ethoxyethoxy)pyridine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-5-(2-ethoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJCTSAFFEMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)




![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
![N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide](/img/structure/B1381040.png)

